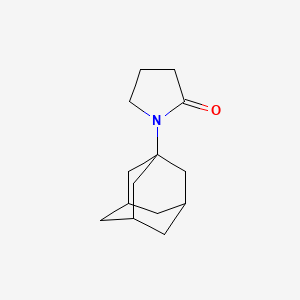

1-(1-Adamantyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Adamantyl)pyrrolidin-2-one is a useful research chemical compound used in the preparation of compounds related to 1-??adamantamine as antiviral agents . It’s a compound that has been used in the synthesis of various derivatives of adamantane .

Synthesis Analysis

The synthesis of 1-(1-Adamantyl)pyrrolidin-2-one involves the reaction of 1-bromadamantane with pyrrolidin-2-one . A number of framework compounds containing a pyrrolidin-2-one fragment either in the side chain or as part of the framework system were synthesized . The synthesis of the starting 2-(5-oxohomoadamantyl)acetic acid was carried out by cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .Molecular Structure Analysis

The molecular formula of 1-(1-Adamantyl)pyrrolidin-2-one is C14H21NO . It’s a compound that contains a pyrrolidin-2-one fragment either in the side chain or as part of the framework system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(1-Adamantyl)pyrrolidin-2-one include the reaction of 1-bromadamantane with pyrrolidin-2-one . Other reactions include the cleavage of the corresponding keto diester or cyanoketo ester of homoadamantane under the conditions of the Holler–Bauer reaction with sonication .Physical And Chemical Properties Analysis

While specific physical and chemical properties of 1-(1-Adamantyl)pyrrolidin-2-one are not explicitly mentioned in the search results, physical properties of similar compounds include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications

Synthesis of Adamantane Derivatives

“1-(1-Adamantyl)pyrrolidin-2-one” serves as a versatile precursor in the synthesis of adamantane derivatives. These derivatives are synthesized through reactions with various C–H acids, enabling the formation of C–C bonds to yield hard-to-synthesize adamantane derivatives . This process is crucial for developing compounds with potential pharmacological activities.

Development of Antiviral Agents

Adamantyl-containing compounds, including derivatives of “1-(1-Adamantyl)pyrrolidin-2-one,” have been studied for their antiviral properties. The introduction of the adamantyl group into organic molecules can significantly alter their pharmacokinetic characteristics, optimizing conditions for transporting these molecules through biological membrane barriers .

Nootropic Drug Synthesis

The compound has applications in the synthesis of nootropic drugs, which are known to enhance cognitive functions. The adamantyl group’s ability to cross biological membranes makes it a valuable addition to molecules designed to act on the central nervous system .

Antiparkinsonian and Antidiabetic Drug Development

Derivatives of “1-(1-Adamantyl)pyrrolidin-2-one” are used in the development of antiparkinsonian and antidiabetic drugs. The bulky lipophilic adamantyl group plays a role in improving the drug’s efficacy and bioavailability .

Psychotropic Activity Research

The compound is involved in the synthesis and evaluation of psychotropic activity. It has been used to create framework derivatives of alpha-pyrrolidone, which exhibit a wide spectrum of psychotropic activity, including anxiolytic, antidepressant, and nootropic effects .

Drug Delivery Systems

The adamantyl group can act as an anchor in the lipid bilayer of liposomes, which are often used as models of biological membranes. This makes “1-(1-Adamantyl)pyrrolidin-2-one” a valuable compound in the development of new drug delivery systems .

Surface Recognition Studies

The compound is also used in studies related to surface recognition in living systems. The adamantyl group’s unique structure allows for precise interactions with biological surfaces, which is essential for the development of targeted therapies .

Epoxide Hydrolase Inhibitors

Recent research has shown that adamantane derivatives synthesized from “1-(1-Adamantyl)pyrrolidin-2-one” have high activity as hsEH epoxide hydrolase inhibitors. These inhibitors have potential applications in treating diseases where the regulation of epoxide hydrolase is beneficial .

Future Directions

properties

IUPAC Name |

1-(1-adamantyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-13-2-1-3-15(13)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSPGERYUBJGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2758966.png)

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)

![N-[Cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)